2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034485-43-1
Cat. No.: VC6810723
Molecular Formula: C24H19F3N4O2S
Molecular Weight: 484.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034485-43-1 |
|---|---|
| Molecular Formula | C24H19F3N4O2S |
| Molecular Weight | 484.5 |
| IUPAC Name | 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H19F3N4O2S/c25-24(26,27)17-8-4-5-9-18(17)29-19(32)13-34-23-30-20-16(14-6-2-1-3-7-14)12-28-21(20)22(33)31(23)15-10-11-15/h1-9,12,15,28H,10-11,13H2,(H,29,32) |
| Standard InChI Key | RZMBWXDATBVSPK-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5C(F)(F)F |
Introduction
Molecular Architecture and Structural Features
Core Heterocyclic Framework
The compound’s structure centers on a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. This scaffold is substituted at position 3 with a cyclopropyl group, at position 7 with a phenyl ring, and at position 4 with an oxo group, yielding a 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one moiety. The thioether linkage at position 2 connects the core to an acetamide side chain, which is further substituted with a 2-(trifluoromethyl)phenyl group.
Electronic Effects of Substituents
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Cyclopropyl Group: Introduces steric hindrance and modulates ring strain, potentially influencing binding interactions with biological targets.
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Trifluoromethyl Group: Enhances lipophilicity and metabolic stability via its strong electron-withdrawing effect, a common strategy in drug design to improve pharmacokinetics.
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Phenyl Ring at Position 7: Contributes to π-π stacking interactions, a critical factor in target binding affinity.
The molecular formula (C24H19F3N4O2S) and weight (484.5 g/mol) reflect these substituents’ cumulative impact on the compound’s physicochemical profile.
Synthetic Methodology
Multi-Step Organic Synthesis
The synthesis of this compound follows established protocols for pyrrolopyrimidine derivatives, involving sequential alkylation, cyclization, and functionalization steps:
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Core Formation: Cyclocondensation of appropriately substituted precursors to construct the pyrrolopyrimidine ring.
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Thioether Linkage: Reaction of a 2-mercapto intermediate with chloroacetamide derivatives under basic conditions.
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Final Functionalization: Introduction of the 2-(trifluoromethyl)phenyl group via amide coupling or nucleophilic substitution.
Critical Reaction Parameters
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Temperature Control: Maintained between 0–80°C to prevent decomposition of sensitive intermediates.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield.
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Purification: Column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC.
Biological Activities and Mechanistic Hypotheses
Structure-Activity Relationship (SAR) Insights
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The trifluoromethyl group may enhance blood-brain barrier penetration compared to ethyl-substituted analogs.
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Thioether linkage improves metabolic stability over oxygen-containing counterparts.
Comparative Analysis with Related Derivatives
This table underscores how substituent variations alter physicochemical properties, influencing drug-likeness and target selectivity. The trifluoromethyl group’s electronegativity and steric bulk may confer superior target engagement compared to ethyl or fluorophenyl groups.
Future Research Directions
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Synthetic Optimization:
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Develop catalytic asymmetric methods to access enantiomerically pure forms, addressing potential chiral centers in the core.
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Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and waste.
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Biological Profiling:
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Screen against kinase panels to identify primary targets.
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Assess in vitro ADMET properties, focusing on CYP450 inhibition and plasma protein binding.
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Computational Modeling:
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Perform molecular dynamics simulations to predict binding modes in ATP-binding pockets.
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Use QSAR models to guide further structural modifications.
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